molecular formula C51H63N11O4 B12368273 3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile

3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile

Cat. No.: B12368273
M. Wt: 894.1 g/mol
InChI Key: QRDHISPGPZTONZ-PGUFJCEWSA-N
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Description

“3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile” is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it may have multiple functional groups and a high degree of molecular complexity, which could make it a candidate for specific biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates. The synthetic route may include:

    Formation of the diazinane ring: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzoyl group: This step might involve Friedel-Crafts acylation or other acylation reactions.

    Formation of the spiro compound: This could be achieved through a spirocyclization reaction, often requiring specific catalysts or conditions.

    Coupling reactions: The final steps might involve coupling different intermediates using reagents like palladium catalysts in cross-coupling reactions.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification processes: Employing techniques like crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the diazinane ring or the methyl groups.

    Reduction: Reduction reactions could target the nitrile group or other functional groups.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound could serve as a building block for synthesizing other complex organic molecules.

    Catalysis: It might be used as a ligand in catalytic reactions.

Biology and Medicine

    Drug development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.

    Biochemical research: It could be used to study specific biochemical pathways or interactions.

Industry

    Materials science: The compound might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or others.

Comparison with Similar Compounds

Similar Compounds

    Other diazinane derivatives: Compounds with similar diazinane rings.

    Spiro compounds: Molecules with similar spirocyclic structures.

    Benzoyl derivatives: Compounds with similar benzoyl groups.

Uniqueness

The uniqueness of “3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile” lies in its specific combination of functional groups and molecular architecture, which could confer unique properties and activities compared to other similar compounds.

Properties

Molecular Formula

C51H63N11O4

Molecular Weight

894.1 g/mol

IUPAC Name

3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile

InChI

InChI=1S/C51H63N11O4/c1-33-8-9-39(28-44(33)62-21-14-46(63)55-50(62)66)49(65)60-22-17-51(18-23-60)15-10-37(11-16-51)32-58-19-12-38(13-20-58)48(64)61-26-24-59(25-27-61)45-29-42-43(31-53-45)36(4)56-57-47(42)54-35(3)41-7-5-6-40(30-52)34(41)2/h5-9,28-29,31,35,37-38H,10-27,32H2,1-4H3,(H,54,57)(H,55,63,66)/t35-/m1/s1

InChI Key

QRDHISPGPZTONZ-PGUFJCEWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC3(CCC(CC3)CN4CCC(CC4)C(=O)N5CCN(CC5)C6=NC=C7C(=NN=C(C7=C6)N[C@H](C)C8=CC=CC(=C8C)C#N)C)CC2)N9CCC(=O)NC9=O

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC3(CCC(CC3)CN4CCC(CC4)C(=O)N5CCN(CC5)C6=NC=C7C(=NN=C(C7=C6)NC(C)C8=CC=CC(=C8C)C#N)C)CC2)N9CCC(=O)NC9=O

Origin of Product

United States

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